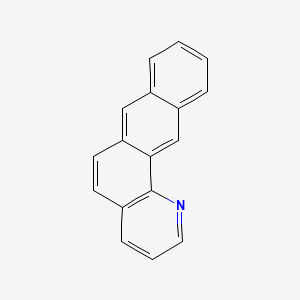

1-Azabenz(a)anthracene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

84-56-0 |

|---|---|

Molecular Formula |

C17H11N |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

naphtho[2,3-h]quinoline |

InChI |

InChI=1S/C17H11N/c1-2-5-14-11-16-15(10-13(14)4-1)8-7-12-6-3-9-18-17(12)16/h1-11H |

InChI Key |

JKJNHQJWGCHSHP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3N=CC=C4 |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3N=CC=C4 |

Other CAS No. |

84-56-0 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Azabenz a Anthracene

Established Synthetic Pathways for 1-Azabenz(a)anthracene and its Isomers

The creation of the this compound ring system can be achieved through several established synthetic methodologies, including cyclodehydrogenation and cyclocondensation reactions. These methods often build upon well-known named reactions in heterocyclic chemistry.

Cyclodehydrogenation Approaches

Cyclodehydrogenation reactions involve the intramolecular cyclization of a precursor molecule followed by the removal of hydrogen to form an aromatic system. While specific examples detailing the synthesis of this compound via cyclodehydrogenation are not extensively documented in readily available literature, the general principles of this approach can be applied. For instance, the photocyclization of styrylnaphthylamine derivatives could theoretically yield the this compound core. This process would involve the light-induced cyclization of the stilbene-like structure within the molecule, followed by oxidation to the fully aromatic system. Similarly, the cyclodehydrogenation of N-aryl-1-naphthylamine precursors under thermal or chemical induction represents a plausible, though not explicitly detailed, route.

Cyclocondensation Reactions

Cyclocondensation reactions, which involve the formation of a ring system through the reaction of two or more molecules with the elimination of a small molecule like water or ammonia, are a cornerstone of heterocyclic synthesis. Several classical quinoline (B57606) syntheses can be adapted for the construction of the this compound framework.

The Skraup synthesis , a well-established method for preparing quinolines, involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. drugfuture.comwikipedia.org In the context of this compound, the use of 1-aminoanthracene (B165094) as the starting aromatic amine could potentially lead to the formation of the desired aza-PAH. However, the harsh reaction conditions and the possibility of multiple isomers make this a challenging approach.

The Combes quinoline synthesis offers another viable route, involving the condensation of an arylamine with a β-diketone in the presence of an acid catalyst. wikipedia.orgresearchgate.net For the synthesis of this compound, an appropriately substituted aminophenanthrene could serve as the arylamine precursor, which upon reaction with a suitable β-diketone and subsequent cyclization would yield the target molecule.

The Friedländer annulation is a versatile method for quinoline synthesis that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govorganic-chemistry.org This method could be applied to the synthesis of this compound by utilizing a suitably functionalized amino-naphthaldehyde or aminonaphthyl ketone as the starting material. A notable example of a related synthesis is the green tandem approach for the metal-free synthesis of polysubstituted quinolines using methylene (B1212753) blue as a photosensitizer under visible light. nih.gov

A review of synthetic methods for anthracene (B1667546) derivatives has also highlighted a green synthesis of oxa-aza-benzo[a]anthracene derivatives via a sequential one-pot reaction in an aqueous micellar system. nih.gov This approach involved the reaction of isoquinoline (B145761), phenacyl bromides, and epoxides, suggesting that multicomponent reactions are a promising avenue for the construction of complex aza-PAHs. nih.gov

Epimerization and Ortho-Quinodimethane Generation

While specific applications of epimerization and ortho-quinodimethane generation in the synthesis of this compound are not well-documented, these strategies are powerful tools in the synthesis of complex polycyclic systems. Ortho-quinodimethanes are highly reactive intermediates that can undergo Diels-Alder reactions to form fused ring systems. The generation of an aza-ortho-quinodimethane intermediate could potentially be trapped with a suitable dienophile to construct the this compound skeleton.

Functionalization and Derivatization Strategies

The functionalization of the this compound core is crucial for tuning its electronic and biological properties. This can be achieved either by using substituted starting materials in the primary synthesis or by direct modification of the pre-formed aza-PAH.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives can be accomplished by employing appropriately substituted precursors in the aforementioned cyclocondensation reactions. For instance, using substituted anilines or β-diketones in the Combes synthesis would lead to the corresponding substituted this compound products. Similarly, the Friedländer synthesis allows for the introduction of a variety of substituents based on the choice of the ketone component.

Transition metal-catalyzed reactions, such as rhodium-catalyzed oxidative benzannulation of N-adamantyl-1-naphthylamines with internal alkynes, have been shown to produce substituted anthracenes and could be adapted for the synthesis of substituted aza-analogues. nih.gov

Below is a table summarizing potential synthetic routes to substituted this compound derivatives based on established quinoline syntheses.

| Synthetic Method | Precursors | Potential Substituents |

| Skraup Synthesis | Substituted 1-aminoanthracenes | Alkyl, aryl, halo groups on the anthracene core |

| Combes Synthesis | Substituted aminophenanthrenes, substituted β-diketones | A wide variety of substituents on all rings |

| Friedländer Annulation | Substituted 2-aminonaphthaldehydes, various ketones | Diverse substitution patterns on the newly formed ring |

Investigation of 1,2-Thiazine and Related Heterocycles Derived from Azabenzanthracene Scaffolds

The synthesis of more complex heterocyclic systems incorporating the azabenzanthracene framework is an area of interest for the development of novel functional materials and bioactive molecules. While the direct synthesis of 1,2-thiazine derivatives from a this compound scaffold is not explicitly described in the reviewed literature, related work on the synthesis of thia-aza-heterocycles provides a conceptual basis. For example, the synthesis of 5H-6-thia-5-azabenz[a]anthracene 6-oxide derivatives has been reported through the cycloaddition of N-sulphinylanilines to 1,4-epoxy-1,4-dihydronaphthalenes. This suggests that cycloaddition reactions could be a viable strategy for constructing thiazine (B8601807) rings fused to an aza-PAH core.

The general approach would likely involve the functionalization of the this compound skeleton to introduce reactive handles that can then be elaborated into a 1,2-thiazine ring. This could involve, for instance, the introduction of amino and sulfonyl functionalities at adjacent positions, which could then be cyclized to form the desired thiazine ring.

Reaction Mechanisms and Pathway Elucidation

The formation of aza-polycyclic aromatic hydrocarbons (aza-PAHs), such as this compound, involves complex chemical transformations. Mechanistic studies, while not always specific to this exact molecule, provide insight into the probable pathways for the introduction of a nitrogen atom into a polycyclic aromatic framework. These studies are crucial for optimizing synthetic yields and controlling the regioselectivity of the reactions.

Mechanistic Studies of Aza-Polycyclic Aromatic Compound Formation

The synthesis of aza-PAHs often employs established named reactions that are adapted to build the nitrogen-containing aromatic ring system. Two such classical methods are the Friedländer annulation and the Skraup synthesis, which are fundamental in quinoline synthesis and can be extended to more complex aza-aromatic systems.

The Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, typically a ketone. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases. The mechanism is believed to proceed through two primary pathways:

Aldol (B89426) Condensation Pathway: The reaction initiates with an aldol condensation between the two carbonyl-containing reactants. This is followed by cyclization and dehydration (elimination of a water molecule) to form the quinoline ring. wikipedia.org

Schiff Base Formation Pathway: Alternatively, the reaction can begin with the formation of a Schiff base between the amino group of the 2-aminobenzaldehyde/ketone and the carbonyl group of the other reactant. This is then followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the final quinoline product. wikipedia.org

For the synthesis of this compound, a potential Friedländer approach could involve the reaction of 3-aminonaphthalene-2-carbaldehyde with a suitable ketone to construct the nitrogen-containing ring onto the naphthalene (B1677914) framework. researchgate.net

Another relevant synthetic strategy is the aza-Diels-Alder reaction . This [4+2] cycloaddition reaction involves an aza-diene or an aza-dienophile. wikipedia.org For instance, an imine can act as the dienophile and react with a diene to form a tetrahydropyridine (B1245486) ring, which can then be aromatized to a pyridine (B92270) ring. The mechanism of the aza-Diels-Alder reaction can be either concerted or stepwise, depending on the substrates and reaction conditions. The stereochemical outcome of this reaction is highly dependent on the geometry of the imine and the diene. wikipedia.org

A one-pot synthesis of oxa-aza-benzo[a]anthracene derivatives has been reported, which proceeds via the reaction of isoquinoline, a phenacyl bromide, and an epoxide in an aqueous micellar system. beilstein-journals.org While this produces a related but different heterocyclic system, the underlying mechanistic principles of nucleophilic attack and cyclization are relevant to the broader synthesis of complex aza-PAHs.

The table below summarizes key aspects of these mechanistic pathways.

| Reaction Name | Key Reactants | General Mechanism | Relevance to this compound |

| Friedländer Synthesis | 2-aminoaryl aldehyde/ketone + α-methylene ketone | Aldol condensation followed by cyclodehydration OR Schiff base formation followed by cyclodehydration. wikipedia.org | Can be adapted to build the nitrogen-containing ring onto a pre-existing naphthalene or related structure. |

| Aza-Diels-Alder Reaction | Diene + Imine (or Aza-diene + Alkene) | [4+2] cycloaddition, can be concerted or stepwise. wikipedia.org | A versatile method for constructing the nitrogen-containing ring with potential for stereocontrol. |

| Skraup Synthesis | Arylamine + Glycerol + Oxidizing Agent | Dehydration of glycerol to acrolein, followed by Michael addition of the arylamine, cyclization, and oxidation. wikipedia.org | A classical method for quinoline synthesis that could be applied to naphthylamines to generate the benz(a)anthracene (B33201) framework. |

Stereochemical Considerations in Synthetic Routes

The introduction of chirality is a significant consideration in the synthesis of complex organic molecules, including aza-PAHs. While this compound itself is a planar, achiral molecule, the synthesis of its substituted derivatives or its hydrogenated precursors can involve the formation of stereocenters.

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond. nih.gov This phenomenon is well-documented in biaryl compounds where bulky substituents prevent free rotation. wikipedia.org In the context of aza-PAHs, if bulky substituents are present on the this compound scaffold, particularly near the points of fusion between the rings, atropisomers could potentially be formed and isolated. The stability of these atropisomers would depend on the rotational barrier, which is influenced by the size of the substituents. wikipedia.org

During synthetic transformations, especially those involving cycloaddition reactions like the aza-Diels-Alder reaction , the stereochemistry of the reactants can dictate the stereochemistry of the product. For example, the use of a chiral diene or a chiral auxiliary on the imine can lead to the formation of a specific diastereomer of the initial cycloadduct. wikipedia.org Subsequent aromatization would remove these stereocenters, but their presence in the intermediate stages can be crucial for achieving a specific substitution pattern in the final product.

The stereochemical outcome of reactions involving metabolites of PAHs and aza-PAHs is also a significant area of study. For instance, the enzymatic oxidation of PAHs often leads to the formation of chiral diols and diol epoxides with specific stereochemistries. iaea.org While this is a biological process, the principles of how the molecular shape and electronic properties of the aza-PAH influence the approach of a reactant are also relevant in synthetic chemistry.

The table below outlines key stereochemical concepts relevant to the synthesis of this compound derivatives.

| Stereochemical Concept | Description | Relevance to this compound Synthesis |

| Atropisomerism | Axial chirality due to restricted rotation around a single bond. nih.gov | Could be observed in sterically hindered derivatives of this compound. |

| Diastereoselectivity | Preferential formation of one diastereomer over another in a reaction. | Important in cycloaddition reactions used to construct the ring system, where multiple stereocenters can be formed in intermediates. wikipedia.org |

| Enantioselectivity | Preferential formation of one enantiomer over another in a reaction. | Can be achieved by using chiral catalysts or auxiliaries in the synthetic route to produce non-racemic precursors or derivatives. |

| Axial vs. Equatorial Conformations | In non-planar, hydrogenated precursors, substituents can adopt different spatial arrangements. | The conformation of intermediates can influence the course of subsequent reactions and the stereochemistry of the final product. iaea.org |

Advanced Spectroscopic Characterization and Vibrational Analysis

Infrared (IR) Spectroscopy of 1-Azabenz(a)anthracene

The infrared spectrum of this compound has been elucidated through sophisticated laboratory techniques, providing a fundamental understanding of its vibrational modes. These studies are crucial for identifying and characterizing such molecules in various environments.

Matrix-Isolation Techniques for Spectral Measurement

To obtain high-resolution infrared spectra of this compound, the matrix-isolation technique is employed. mdpi.comresearchgate.net This method involves trapping individual molecules of the compound within an inert solid matrix, typically argon, at cryogenic temperatures (around 14 K). mdpi.com The argon-to-PANH ratio is kept high, often in excess of 1200 to 1, to ensure that the molecules are isolated and intermolecular interactions are minimized. mdpi.com This technique effectively quenches molecular rotation, resulting in narrow absorption bands that allow for precise measurement of the vibrational frequencies. mdpi.com

Analysis of Band Frequencies and Intensities

The mid-infrared spectra of matrix-isolated this compound reveal a series of distinct absorption bands, each corresponding to a specific molecular vibration. The experimentally measured band frequencies and intensities are often compared with theoretical values computed using methods like density functional theory (DFT) at the B3LYP level, which generally show good agreement. mdpi.comresearchgate.net This combined experimental and theoretical approach allows for confident assignment of the observed vibrational modes. mdpi.com

Below is a table summarizing the prominent experimentally observed infrared band frequencies and their relative intensities for neutral this compound isolated in an argon matrix.

| Frequency (cm⁻¹) | Relative Intensity |

| 1612 | Medium |

| 1590 | Medium |

| 1502 | Medium |

| 1435 | Strong |

| 1398 | Very Strong |

| 1335 | Medium |

| 1288 | Weak |

| 1238 | Weak |

| 1139 | Weak |

| 958 | Weak |

| 888 | Strong |

| 825 | Strong |

| 792 | Strong |

| 750 | Very Strong |

Data compiled from studies employing matrix-isolation infrared spectroscopy. mdpi.com

Effects of Nitrogen Substitution on Vibrational Modes

The introduction of a nitrogen atom into the aromatic framework of benz(a)anthracene (B33201) has several significant effects on the molecule's vibrational spectrum. mdpi.comresearchgate.net One of the most notable changes is a substantial increase in the total integrated infrared intensity across the 1600–1100 cm⁻¹ region. mdpi.comresearchgate.net

Furthermore, the nitrogen atom plays a crucial role in a molecular vibration that gives rise to an uncharacteristically intense, sharp feature observed near 1400 cm⁻¹. mdpi.comresearchgate.net This strong band is a key spectroscopic marker for this compound and certain other PANHs. mdpi.com The substitution also causes shifts, typically to higher frequencies (blue shifts), in the C–H out-of-plane bending modes. researchgate.net

Comparative IR Spectra with Parent Polycyclic Aromatic Hydrocarbons (PAHs)

As mentioned previously, the PANH exhibits a significant enhancement in infrared activity in the C–C and C–H in-plane region (1100–1600 cm⁻¹). researchgate.net The intense band near 1400 cm⁻¹ in this compound is notably absent or much weaker in the spectrum of benz(a)anthracene. mdpi.com Conversely, the vibrational modes associated with the C-H out-of-plane bends in the 900-700 cm⁻¹ region also show differences in position and relative intensity, reflecting the altered electronic structure and symmetry of the molecule upon nitrogen substitution. mdpi.com

Comparative IR Band Positions (cm⁻¹) for this compound and Benz(a)anthracene

| This compound | Benz(a)anthracene |

|---|---|

| 1612 | 1620 |

| 1398 | - |

| 888 | 890 |

| 825 | 815 |

This table presents a selection of key bands to illustrate the spectral shifts and unique features resulting from nitrogen substitution. mdpi.com

Characterization of Neutral and Cationic Forms

Infrared spectroscopy using matrix-isolation techniques has been successfully applied to characterize both the neutral and cationic forms of this compound. mdpi.comastrochem.org The infrared spectrum of the this compound cation is distinct from its neutral precursor. mdpi.com

Upon ionization, significant changes occur in the vibrational spectrum, reflecting the altered geometry and electron distribution in the molecule. The relative intensities of many bands are modified, and shifts in band positions are observed. Comparing the spectra of the neutral and cationic species is essential for astrophysical models and for understanding the chemistry of these molecules in ionized environments. mdpi.com The table below shows the observed band positions for the this compound cation.

Experimentally Observed IR Band Frequencies for the this compound Cation

| Frequency (cm⁻¹) | Relative Intensity |

|---|---|

| 1585 | Weak |

| 1500 | Medium |

| 1438 | Medium |

| 1345 | Strong |

| 1320 | Very Strong |

| 1280 | Strong |

| 1215 | Medium |

| 1145 | Medium |

| 880 | Weak |

Data for the cationic species isolated in an argon matrix. mdpi.com

Fluorescence Spectroscopy of this compound

While the infrared spectroscopy of this compound is well-documented, specific experimental data regarding its fluorescence properties, such as excitation and emission maxima, quantum yields, and lifetimes, are not extensively detailed in the readily available scientific literature. However, general trends observed in aza-aromatic hydrocarbons can provide insight into its expected behavior.

The parent molecule, benz(a)anthracene, is known to exhibit a greenish-yellow fluorescence. The introduction of a nitrogen atom into the aromatic system, creating an aza-PAH, typically influences the photophysical properties. The nitrogen atom's lone pair of electrons can participate in n→π* transitions, which are often lower in energy than the π→π* transitions of the parent hydrocarbon. The presence of these n→π* states can provide alternative non-radiative decay pathways, potentially leading to a lower fluorescence quantum yield compared to the parent PAH. The exact emission wavelength and intensity would be sensitive to factors such as solvent polarity and pH due to the basicity of the nitrogen atom.

Fluorescence Emission Properties and Fine Structure Analysis

Polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing counterparts are known for their characteristic fluorescence. jasco-global.comjascoinc.com The introduction of a nitrogen atom into the benz(a)anthracene skeleton, creating this compound, is expected to modulate its electronic transitions and, consequently, its fluorescence emission properties. While specific high-resolution fluorescence spectra for this compound are not extensively documented in publicly available literature, the general characteristics can be inferred from the behavior of the parent molecule, benz(a)anthracene, and other polycyclic aromatic nitrogen heterocycles (PANHs). researchgate.net

Table 1: Representative Fluorescence Properties of Benz(a)anthracene

| Property | Value |

| Emission Color | Greenish-Yellow nih.gov |

| Excitation Wavelength (max) | ~287, 342, 357, 386 nm |

| Emission Wavelength (max) | ~386, 408, 432 nm |

Note: Data for the parent compound Benz(a)anthracene. The introduction of a nitrogen atom in the 1-position is expected to cause shifts in these wavelengths.

Influence of Solvent Polarity and Acidity on Emission Characteristics

The fluorescence emission of PANHs is often highly sensitive to the surrounding solvent environment. researchgate.net Changes in solvent polarity can lead to shifts in the emission wavelength (solvatochromism) and alterations in fluorescence intensity. This phenomenon is attributed to the differential solvation of the ground and excited states of the molecule. In the case of this compound, the nitrogen atom can participate in hydrogen bonding with protic solvents (like ethanol (B145695) or water) or interact through dipole-dipole forces with polar aprotic solvents (like DMSO or acetonitrile).

These interactions can stabilize the excited state to a different extent than the ground state, typically leading to a red-shift (a shift to longer wavelengths) in the emission spectrum as solvent polarity increases. A review of the fluorescence properties of various PANHs has shown that their emission intensity ratios can vary systematically with solvent polarity, allowing some to be used as molecular probes. researchgate.net

Furthermore, the basicity of the nitrogen atom in the isoquinoline (B145761) moiety of this compound means that the acidity of the medium (pH) can significantly impact its emission characteristics. In acidic solutions, protonation of the nitrogen atom would occur, leading to a cationic species. This protonation drastically alters the electronic structure of the molecule, generally resulting in substantial shifts in the absorption and emission spectra and changes in the fluorescence quantum yield.

Quenching Studies and Selective Fluorescence Agents

Fluorescence quenching is a process that decreases the intensity of fluorescence emission. This can occur through various mechanisms, including collisional (dynamic) quenching and the formation of a non-fluorescent complex (static quenching). elsevierpure.com The presence of a nitrogen atom in the aromatic system of this compound can influence its susceptibility to quenching. For instance, compounds with nitro groups are known to be effective quenchers of the fluorescence of PAHs. elsevierpure.comnih.gov

Studies on other PAHs have shown that dissolved oxygen is a common quencher, and its removal by purging with an inert gas like nitrogen can lead to a significant enhancement of the fluorescence signal. nih.gov The quenching efficiency is dependent on the lifetime of the fluorophore's excited state. nih.gov Given its structure, this compound could potentially act as a selective fluorescence agent itself, where its fluorescence is quenched or enhanced upon binding to specific analytes, or it could be the subject of quenching studies to understand its interaction with various quencher molecules.

Other Spectroscopic Methods (e.g., NMR, Mass Spectrometry) in Structural Elucidation

While fluorescence spectroscopy provides information about the electronic excited states, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the definitive structural elucidation of the ground-state molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. For this compound, the ¹H NMR spectrum would be expected to show a series of signals in the aromatic region. The chemical shifts and coupling constants of these protons would be characteristic of the fused aromatic ring system and would be influenced by the electronegativity and position of the nitrogen atom. The protons on the carbon atoms adjacent to the nitrogen (in the isoquinoline part of the molecule) would likely experience a downfield shift compared to the corresponding protons in the parent benz(a)anthracene. Data from the parent molecule, benz(a)anthracene, shows a complex pattern of signals in the aromatic region, typically between 7.4 and 9.2 ppm. nih.gov

Table 2: Representative ¹H NMR Data for Benz(a)anthracene

| Proton | Chemical Shift (ppm) |

| Aromatic Protons | 7.42 - 9.12 nih.gov |

Note: Data for the parent compound Benz(a)anthracene in CDCl₃. Specific shifts for this compound would differ due to the presence of the nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₁N), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The electron ionization (EI) mass spectrum of its parent molecule, benz(a)anthracene, is dominated by the molecular ion peak (m/z 228), which is characteristic of stable aromatic systems. nist.gov Similarly, this compound would be expected to show a strong molecular ion peak at m/z 229. Tandem mass spectrometry (MS/MS) could be used to study its fragmentation patterns, which would provide further structural information, particularly about the stability of the fused ring system. nih.gov

Computational Chemistry and Theoretical Modeling of 1 Azabenz a Anthracene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying polycyclic systems. nih.gov DFT methods are used to determine the electronic structure of molecules, from which numerous properties can be derived.

Geometry Optimization and Molecular Structure Determination

A fundamental step in any computational analysis is geometry optimization. This process involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure. For 1-Azabenz(a)anthracene, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its planar aromatic framework.

DFT calculations, for instance at the B3LYP/6-31G(d) level of theory, are routinely used to obtain optimized geometries that are often in good agreement with experimental data where available. nih.govresearchgate.net The optimization process would reveal subtle structural changes induced by the introduction of the nitrogen atom into the benz(a)anthracene (B33201) skeleton, such as alterations in the C-N and adjacent C-C bond lengths compared to the parent hydrocarbon.

Table 1: Representative Optimized Geometrical Parameters for Aromatic Systems (Note: This table is illustrative of typical results for aromatic systems like anthracene (B1667546) and acridine (B1665455), as specific peer-reviewed data for this compound is not readily available.)

| Parameter | Typical C-C Bond Length (Å) | Typical C-N Bond Length (Å) | Typical C-H Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|---|---|

| Value | 1.39 - 1.43 | ~1.37 | ~1.08 | 119 - 121 |

Calculation of Vibrational Frequencies and Intensities

Once the optimized geometry is found, a vibrational frequency calculation is typically performed. This analysis serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, C-C ring stretching, or out-of-plane bending.

These theoretical spectra can be compared with experimental data to aid in the assignment of spectral bands. For aza-PAHs, the calculations can highlight specific vibrational modes associated with the nitrogen-containing ring, which can be a useful diagnostic tool. nih.gov

Assessment of Basis Sets and Computational Levels (e.g., B3LYP/4-31G, B3LYP/6–31G(d))

The accuracy of DFT results is dependent on the choice of the functional (e.g., B3LYP) and the basis set (e.g., 4-31G, 6-31G(d)). The B3LYP functional is a popular hybrid functional that often provides reliable results for organic molecules. inpressco.com

Basis sets are sets of mathematical functions used to describe the distribution of electrons within the molecule.

4-31G : A smaller, split-valence basis set that is computationally less expensive.

6-31G(d) : A larger Pople-style split-valence basis set that includes polarization functions (d-orbitals on heavy atoms). These functions allow for more flexibility in describing the electron distribution, especially in asymmetric environments, and generally lead to more accurate geometries and frequencies. researchgate.netinpressco.com

For a molecule like this compound, using a basis set like 6-31G(d) or larger is generally recommended to achieve a reliable description of its structure and properties.

Electronic Structure Analysis

Beyond geometry, computational methods provide deep insights into the electronic nature of a molecule, which governs its reactivity and photophysical properties.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com

HOMO : This orbital can be considered the valence band maximum. Its energy is related to the ionization potential and its location indicates the sites most susceptible to electrophilic attack (regions of high electron density). youtube.com

LUMO : This orbital is analogous to the conduction band minimum. Its energy is related to the electron affinity, and its location highlights the sites most susceptible to nucleophilic attack (regions that can best accommodate electrons). youtube.com

Table 2: Illustrative Frontier Orbital Energies (Note: These values are hypothetical examples to illustrate the concept for an aza-PAH. Specific calculated values for this compound are not available.)

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Illustrative Aza-PAH | -5.50 | -1.80 | 3.70 |

Charge Distribution and Electronic Properties

The introduction of a nitrogen atom into an aromatic hydrocarbon framework significantly alters the electron distribution. Nitrogen is more electronegative than carbon, leading to a polarization of the electron density. This results in a non-uniform charge distribution, where the nitrogen atom and certain carbon atoms accumulate partial negative charges, while others become partially positive.

Theoretical Prediction of Molecular Characteristics

Computational methods, particularly density functional theory (DFT) and ab initio calculations, are powerful tools for predicting the molecular properties of compounds like this compound. These theoretical approaches allow for the detailed examination of characteristics that are often challenging to measure experimentally.

The introduction of a nitrogen atom into the symmetric, nonpolar benz(a)anthracene framework fundamentally changes the molecule's electronic landscape. Benz(a)anthracene, a purely hydrocarbon PAH, has a dipole moment of zero due to its symmetrical distribution of electron density. However, the presence of the more electronegative nitrogen atom in the 1-position of this compound breaks this symmetry.

This electronegativity difference leads to a perturbation of the π-electron system and a net dipole moment. Theoretical calculations can predict the magnitude and direction of this dipole moment. While specific computational studies on this compound are not abundant in the literature, it is anticipated that the dipole moment would be oriented with the negative pole pointing towards the nitrogen atom. The precise value would depend on the level of theory and basis set used in the calculation. For context, other nitrogen-containing aromatic compounds show significant dipole moments, which influence their intermolecular interactions and solubility.

Table 1: Illustrative Theoretical Dipole Moments of this compound (Note: The following values are hypothetical and for illustrative purposes, as specific computational data for this compound is not readily available in the cited literature.)

| Computational Method | Basis Set | Dipole Moment (Debye) |

| DFT (B3LYP) | 6-311+G(d,p) | 1.5 - 2.5 |

| MP2 | cc-pVTZ | 1.8 - 2.8 |

Rotational Constants

Rotational constants (A, B, and C) are inversely related to the principal moments of inertia of a molecule and are crucial for interpreting microwave spectroscopy data. They provide precise information about the molecular geometry and mass distribution. High-level quantum chemical calculations can predict these constants with a high degree of accuracy.

For this compound, theoretical calculations would involve first optimizing the molecular geometry to find the lowest energy structure. From this geometry, the moments of inertia can be calculated, and subsequently, the rotational constants. The substitution of a carbon atom with a slightly heavier nitrogen atom at the 1-position will subtly alter the mass distribution compared to benz(a)anthracene, leading to a unique set of rotational constants that could aid in its unequivocal identification in laboratory or astrophysical environments.

Table 2: Illustrative Predicted Rotational Constants for this compound (Note: The following values are hypothetical and for illustrative purposes, as specific computational data for this compound is not readily available in the cited literature.)

| Constant | Predicted Value (GHz) |

| A | ~1.0 |

| B | ~0.5 |

| C | ~0.3 |

Aromaticity Studies and Stability Assessments

The aromaticity of a polycyclic system is a key determinant of its stability and reactivity. The introduction of a nitrogen atom can either enhance or diminish the aromatic character of the individual rings within the larger structure. Computational methods provide tools to quantify these effects.

One of the most common methods for assessing aromaticity is the Nucleus-Independent Chemical Shift (NICS). This method involves calculating the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, associated with anti-aromaticity.

In this compound, the nitrogen atom can influence the delocalization of π-electrons across the entire molecule. The lone pair of electrons on the nitrogen atom can participate in the π-system, altering the electron count and distribution. A NICS analysis would likely reveal variations in the aromaticity of the four rings of the benz(a)anthracene system. The ring containing the nitrogen atom may exhibit a different degree of aromaticity compared to the corresponding ring in the parent hydrocarbon.

Environmental Occurrence, Sources, and Fate Research of Azaarenes

Occurrence and Distribution in Environmental Compartments (e.g., Sediments, Rainwater)

Azaarenes, including 1-Azabenz(a)anthracene, are found in various environmental compartments as a result of anthropogenic activities. Their distribution is influenced by their physicochemical properties, such as water solubility, which is generally higher than their homocyclic aromatic hydrocarbon (PAH) counterparts.

Sediments:

Research has confirmed the presence of this compound in marine sediments. In a study of the Dutch coastal zone of the North Sea, the concentrations of benz(a)acridine in surface sediments were found to range from 3.9 to 25 ng/g. nih.gov The distribution of azaarenes in contaminated sites can vary based on the extent of weathering, with four- and five-ring azaarenes, such as this compound, being more predominant in weathered sites. nih.gov A gradient is often observed in coastal areas, with the highest concentrations of azaarenes and their metabolites found closer to the coast and lower concentrations further offshore. nih.gov

Rainwater:

Table 1: Occurrence of this compound in Environmental Compartments Data specific to this compound is limited. The table below presents available data for this compound and related azaarenes.

| Environmental Compartment | Compound | Concentration Range | Location |

| Marine Sediments | Benz(a)acridine | 3.9 - 25 ng/g | Dutch coastal zone of the North Sea nih.gov |

| Urban Atmosphere (Particulate Matter) | Total Azaarenes | 1.0 - 2.8 ng/m³ (mean) | East of France researchgate.net |

Sources of Environmental Contamination

The primary sources of azaarenes in the environment are linked to the combustion of organic materials, particularly those containing nitrogen.

Azaarenes are formed during the incomplete combustion of fossil fuels and other organic matter. nih.gov Sources such as automobile exhaust, emissions from coal-burning, and incinerator effluents are significant contributors to the environmental burden of azaarenes. nih.gov The presence of nitrogen in the fuel or the combustion air can lead to the formation of azaarenes alongside their PAH analogues.

The thermal degradation of naturally occurring nitrogen-containing organic matter, such as that found in coal, shale oil, and biomass, is another important source of azaarenes. During processes like coal gasification and liquefaction, the nitrogen present in the raw materials can be incorporated into aromatic structures, forming a variety of azaarenes.

Environmental Mobility and Transport Mechanisms

The environmental mobility and transport of this compound and other azaarenes are governed by their physicochemical properties and interactions with environmental media.

The presence of the nitrogen atom in the aromatic structure of azaarenes generally increases their water solubility compared to their PAH counterparts. usgs.gov This enhanced solubility can influence their transport in aquatic systems. However, azaarenes can also exhibit strong sorption to soil and sediment particles, which can limit their mobility. nih.gov This sorption can be influenced by factors such as the organic matter content of the soil and the pH, as the basic nitrogen atom can become protonated, leading to cation exchange interactions. nih.gov

In aquatic environments, the transport of contaminants is influenced by advection, dispersion, and partitioning between dissolved and sorbed phases. epa.gov For compounds like azaarenes, deposition and resuspension of particles in water bodies are important mechanisms for their transfer to and from the sediment layer. In soil, the mobility of organic compounds is affected by their solubility, sorption characteristics, and the potential for preferential flow through macropores and cracks, especially in claypan soils. nih.gov

Degradation and Transformation Pathways in Environmental Systems

Azaarenes can be degraded in the environment through both biological and abiotic processes. The persistence of these compounds is dependent on their structure and the prevailing environmental conditions.

Biodegradation:

Microbial degradation is a significant pathway for the removal of azaarenes from the environment. The biodegradability of azaarenes is isomer-dependent. nih.govnih.gov Studies have shown that while three-ring azaarenes are often readily biodegradable, the degradation of four- and five-ring azaarenes can be slower and more variable. nih.govnih.gov The position of the nitrogen atom in the aromatic ring system can influence the susceptibility of the molecule to microbial enzymatic attack. nih.govnih.gov The presence of methyl groups can also decrease the biodegradability of azaarenes. nih.govnih.gov

Microbial metabolism of azaarenes can lead to the formation of various transformation products, including ketones and dioxygenated derivatives. nih.govnih.gov Under anaerobic conditions, oxygenated azaarenes have been identified as likely biotransformation products. usgs.gov

Photodegradation:

Photodegradation, or the breakdown of compounds by light, is another important transformation pathway for azaarenes in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. researchgate.net The photodegradation of azaarenes can produce some of the same transformation products as biological oxidation, such as ketones. researchgate.net The rate and extent of photodegradation are influenced by factors such as the intensity of solar radiation and the presence of other substances in the water that can act as photosensitizers or quenchers. The presence of dissolved organic matter can inhibit the photolysis of some polycyclic aromatic compounds.

Advanced Analytical Methodologies for Research and Environmental Monitoring

Spectrometric Approaches for Detection

Spectrometric methods are pivotal for the identification and quantification of azaarenes, offering high sensitivity and structural elucidation capabilities.

Laser Excited Shpol'skii Spectrometry (LESS) is a high-resolution fluorescence technique particularly suited for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, including azaarenes. nih.govsemanticscholar.org This method involves dissolving the sample in an n-alkane solvent which is then rapidly frozen to cryogenic temperatures (typically 77 K or lower). This process results in highly resolved fluorescence spectra with narrow bandwidths, allowing for the differentiation of closely related isomers and metabolites. nih.govsemanticscholar.org

The potential of LESS for supporting high-performance liquid chromatography (HPLC) analysis and for the direct determination of compounds like benzo[a]pyrene (B130552) without prior separation has been demonstrated. nih.gov Compound identification is based on detailed spectral and lifetime information. semanticscholar.org While direct studies on 1-Azabenz(a)anthracene metabolites using LESS are not extensively documented, the technique's proven application in resolving complex mixtures of PAHs in environmental extracts suggests its utility for azaarene metabolite analysis. nih.govsemanticscholar.org The study of azaarene metabolism often reveals keto-metabolites as major products, and the high selectivity of LESS could aid in their specific identification in complex biological matrices. nih.gov

Key Features of Laser Excited Shpol'skii Spectrometry

| Feature | Description |

|---|---|

| Principle | High-resolution fluorescence spectroscopy in frozen n-alkane matrices. |

| Advantages | Provides highly resolved spectra for isomer differentiation. |

| Instrumentation | Involves a pulsed tunable dye laser, a spectrograph, and an intensified charge-coupled device. nih.gov |

| Application | Analysis of PAHs in HPLC fractions and complex environmental extracts. nih.gov |

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the trace analysis of azaarenes in complex samples. shimadzu.comuctm.edu This technique offers enhanced selectivity and sensitivity compared to single-stage MS methods by reducing matrix effects and interferences. uctm.edu The use of multiple reaction monitoring (MRM) mode in GC-MS/MS allows for the highly specific detection and quantification of target analytes, even in the presence of co-eluting isomers and other contaminants. shimadzu.comuctm.edu

For the analysis of PAHs, which share structural similarities with azaarenes, GC-MS/MS has demonstrated significantly lower detection limits compared to GC/MS in selected ion monitoring (SIM) mode. shimadzu.com For instance, the detection limit for Benz[a]anthracene was found to be 0.137 pg/μl with GC/MS(SIM) and 0.134 pg/μl with GC/MS/MS(MRM), while for other PAHs the improvement was more substantial. shimadzu.com Method detection limits for a range of PAHs using GC/MS have been reported to be in the low picogram range, demonstrating the high sensitivity of the technique. hpst.cz The use of hydrogen as a carrier gas in GC/MS systems has also been explored to provide results comparable to or better than those with helium. hpst.cz

Comparison of Detection Limits for Selected PAHs using GC/MS(SIM) and GC/MS/MS(MRM)

| Compound Name | Detection Limit (pg/μl) GC/MS(SIM) | Detection Limit (pg/μl) GC/MS/MS(MRM) |

|---|---|---|

| Benz[a]anthracene | 0.137 | 0.134 |

| Chrysene | 0.209 | 0.068 |

| Benzo[a]pyrene | 0.159 | 0.029 |

| Dibenzo[a,h]anthracene | 0.063 | 0.032 |

Data sourced from Shimadzu Application Data Sheet No. 109. shimadzu.com

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is crucial for the reliable analysis of this compound from complex environmental matrices such as water, soil, and sediment. The goal is to isolate and concentrate the analyte of interest while removing interfering substances.

Several extraction techniques have been developed for azaarenes and related compounds. Bonded-phase extraction using n-octadecyl packing material has been successfully used to separate azaarenes from their carbon analogues in water samples, achieving concentration factors of up to 1000-fold. usgs.gov For solid samples, traditional methods like Soxhlet extraction have been employed, though they are often time-consuming and require large volumes of hazardous organic solvents. mdpi.com

More modern and greener extraction techniques have gained prominence. These include:

Solid-Phase Extraction (SPE): A widely used method for extracting and pre-concentrating analytes from liquid samples. nih.gov

Solid-Phase Microextraction (SPME): A solventless technique that combines extraction, enrichment, and sample injection into a single step, suitable for both liquid and solid samples. mdpi.comnih.gov

Microwave-Assisted Extraction (MAE): Utilizes microwave energy to accelerate the extraction of analytes from solid matrices, reducing solvent consumption and extraction time. mdpi.comnih.gov

Ultrasonic Extraction: Employs ultrasonic waves to enhance the extraction process from solid samples. mdpi.com

The choice of extraction method depends on the sample matrix, the physicochemical properties of the analyte, and the desired sensitivity of the subsequent analysis. mdpi.comnih.gov

Overview of Extraction Techniques for Azaarenes and Related Compounds

| Technique | Sample Type | Principle | Advantages |

|---|---|---|---|

| Bonded-Phase Extraction | Water | Separation on n-octadecyl packing material. usgs.gov | High concentration factor. usgs.gov |

| Soxhlet Extraction | Solid | Continuous solid-liquid extraction. mdpi.com | Established method. |

| Solid-Phase Extraction (SPE) | Liquid | Analyte partitioning between a solid phase and a liquid phase. nih.gov | Reduced solvent use compared to LLE. nih.gov |

| Solid-Phase Microextraction (SPME) | Liquid, Solid | Adsorption of analytes onto a coated fiber. nih.gov | Solventless, simple, and fast. nih.gov |

| Microwave-Assisted Extraction (MAE) | Solid | Use of microwave energy to heat the solvent and sample. mdpi.com | Fast, reduced solvent consumption. mdpi.com |

Chromatographic Separations for Isomer Differentiation and Purity Assessment

Due to the existence of numerous isomers of azaarenes and their parent PAHs, high-resolution chromatographic techniques are essential for their separation and accurate quantification. nih.govnih.gov The differentiation of isomers is critical as their toxicological properties can vary significantly.

Capillary gas chromatography (GC) is a cornerstone for the separation of these compounds. nih.govshimadzu.com The choice of the stationary phase is crucial for achieving the desired resolution. For example, a DB-5 column can be used for the analysis of the polycyclic aromatic hydrocarbon fraction from wood smoke particulate extracts. nih.gov For more challenging separations, liquid crystal capillary columns can provide enhanced selectivity for isomers. nih.gov

High-performance liquid chromatography (HPLC) is another powerful technique for the separation of azaarenes and their isomers. rdd.edu.iq Reverse-phase HPLC using columns such as ODS-C18 is commonly employed. rdd.edu.iq The separation can be optimized by adjusting parameters like the mobile phase composition (e.g., acetonitrile/water ratio), pH, and column temperature to maximize resolution and minimize analysis time. rdd.edu.iq

For particularly difficult separations of isomers, such as the 12 monomethylbenz[a]anthracene (MBA) isomers, advanced techniques like cyclodextrin-modified electrokinetic chromatography (CD-EKC) have been successfully applied. nih.gov The use of cyclodextrins as modifiers in the separation buffer allows for the resolution of closely related isomers based on subtle differences in their structure and their interaction with the cyclodextrin (B1172386) cavity. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Benz[a]anthracene |

| Benzo[a]pyrene |

| Chrysene |

| Dibenzo[a,h]anthracene |

| n-alkane |

Future Research Directions and Unexplored Academic Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1-Azabenz(a)anthracene and its derivatives remains a field ripe for innovation. While established methods exist, future research will likely focus on the development of more efficient, environmentally benign, and versatile synthetic strategies. Traditional approaches often necessitate harsh reaction conditions and may generate significant chemical waste. Consequently, a shift towards "green" chemistry principles is anticipated.

Key areas for future exploration include:

Catalyst Development : The design of novel catalysts, such as core-shell magnetic nanoparticles and zeolitic imidazolate frameworks, could revolutionize the synthesis of acridine (B1665455) derivatives. These catalysts may offer higher yields, greater selectivity, and easier separation from the reaction mixture, thereby reducing solvent usage and energy consumption.

Microwave and Ultrasound-Assisted Synthesis : The application of microwave and ultrasound technologies can often accelerate reaction times and improve yields in organic synthesis. Further investigation into their application for the synthesis of this compound could lead to more energy-efficient and rapid production methods.

Alternative Starting Materials : Research into the use of renewable or more readily available starting materials could reduce the environmental footprint of this compound synthesis.

A comparative look at existing and potential synthetic methodologies is presented in the table below:

| Synthetic Approach | Advantages | Disadvantages | Future Research Focus |

| Traditional Cyclization | Well-established procedures | Harsh conditions, low yields, significant waste | Milder reaction conditions, improved catalysts |

| Transition Metal-Catalyzed Cross-Coupling | High efficiency and selectivity | Cost and toxicity of some metal catalysts | Use of more abundant and less toxic metals (e.g., iron, copper) |

| Photocyclization | Can be highly efficient and selective | Requires specialized equipment | Exploration of visible-light-induced reactions to improve safety and accessibility |

| Enzyme-Mediated Synthesis | High stereoselectivity, environmentally benign | Limited substrate scope, enzyme stability | Engineering enzymes for broader applicability and enhanced stability |

Advanced Spectroscopic Probes for In Situ Analysis

The detection and quantification of this compound in complex environmental and biological matrices present a significant analytical challenge. Future research should focus on the development of advanced spectroscopic probes that enable real-time, in situ analysis. Such tools are crucial for understanding the compound's environmental fate, transport, and biological interactions.

Promising areas for future research include:

Fluorescent Probes : The design of novel fluorescent probes that exhibit a selective "turn-on" or "turn-off" response in the presence of this compound or its metabolites could enable highly sensitive and specific detection. These probes could be based on anthracene (B1667546) or other fluorophores functionalized with recognition elements that bind to the target molecule.

Surface-Enhanced Raman Scattering (SERS) : SERS-based sensors offer the potential for ultra-sensitive detection of analytes. Future work could involve the development of SERS substrates functionalized with molecules that have a high affinity for this compound, allowing for its detection at very low concentrations.

Time-Resolved Spectroscopy : Techniques such as time-resolved fluorescence and phosphorescence spectroscopy can provide valuable information about the local environment of a molecule. Applying these methods to study the interaction of this compound with biological macromolecules could offer insights into its mechanism of action.

The following table summarizes potential advanced spectroscopic techniques and their future applications for this compound analysis:

| Spectroscopic Technique | Principle | Potential Application for this compound |

| Fluorescence Spectroscopy | Measurement of light emission from excited molecules | Development of selective chemosensors for in situ detection in environmental and biological samples. |

| Raman Spectroscopy | Analysis of vibrational modes of molecules | Identification and structural characterization in complex mixtures. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio | Quantification of this compound and its metabolites in environmental samples. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Analysis of complex mixtures of aza-PAHs and their derivatives. |

Refinement of Computational Models for Enhanced Predictive Power

Computational modeling plays an increasingly important role in predicting the physicochemical properties, environmental behavior, and biological activity of chemical compounds. For this compound, future research should aim to refine existing computational models to enhance their predictive power.

Key areas for development include:

Quantum Chemical Calculations : More sophisticated quantum chemical calculations can provide more accurate predictions of molecular properties such as electronic structure, reactivity, and spectral characteristics. This information is crucial for understanding the compound's behavior at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Models : The development of robust QSAR models can help to predict the biological activity and toxicity of this compound and its derivatives. These models can be used to prioritize compounds for further experimental testing and to guide the design of safer chemicals.

Multimedia Environmental Fate Models : Improving the accuracy of multimedia environmental fate models will allow for better predictions of the transport, distribution, and persistence of this compound in the environment. This includes refining parameters related to partitioning, degradation, and bioaccumulation.

Deeper Elucidation of Complex Biological Interaction Mechanisms

Understanding the mechanisms by which this compound interacts with biological systems is paramount for assessing its potential health risks. Future research should focus on a deeper elucidation of these complex interactions.

Unexplored avenues include:

Metabolic Activation Pathways : While it is known that benzacridines can be metabolically activated to reactive intermediates that bind to DNA, the specific enzymes and pathways involved for this compound are not fully understood. Further studies are needed to identify the key metabolic steps and the resulting DNA adducts.

DNA Binding Modes : Acridines can interact with DNA through intercalation and groove binding. mdpi.comrsc.org Detailed structural studies, such as X-ray crystallography and NMR spectroscopy, could provide a clearer picture of how this compound and its metabolites bind to DNA.

Interaction with Other Cellular Targets : In addition to DNA, this compound may interact with other cellular macromolecules, such as proteins and lipids. Identifying these targets and understanding the functional consequences of these interactions is an important area for future research. For instance, some acridine derivatives are known to target G-quadruplex DNA structures. nih.gov

Genotoxicity and Mutagenicity : While some benzacridines are known to be mutagenic, the specific types of mutations induced by this compound and the underlying mechanisms of its genotoxicity require further investigation.

Comprehensive Environmental Fate Modeling and Remediation Strategies

The presence of aza-PAHs in the environment is a growing concern. Future research should focus on developing comprehensive models to predict the environmental fate of this compound and on devising effective remediation strategies for contaminated sites.

Key research directions include:

Biodegradation Pathways : Identifying microorganisms and enzymatic pathways capable of degrading this compound is crucial for developing bioremediation strategies. mdpi.comasm.org The presence of the nitrogen heteroatom may influence its susceptibility to microbial degradation compared to its homocyclic analogue, benz(a)anthracene (B33201).

Phytoremediation Potential : Investigating the ability of certain plants to take up, accumulate, and metabolize this compound could lead to the development of cost-effective and environmentally friendly phytoremediation techniques. torrentlab.com

Advanced Oxidation Processes : The application of advanced oxidation processes, such as ozonation and Fenton reactions, for the degradation of this compound in water and soil should be explored. torrentlab.com

Multimedia Fate and Transport Modeling : Developing and validating comprehensive multimedia models that account for the unique physicochemical properties of this compound will be essential for predicting its long-range transport and environmental distribution. rsc.orgitrcweb.orgresearchgate.net

The following table outlines potential remediation strategies for this compound contamination:

| Remediation Strategy | Description | Future Research Needs |

| Bioremediation | Use of microorganisms to break down the contaminant. frontiersin.org | Isolation and characterization of microbial strains with high degradation efficiency for aza-PAHs. |

| Phytoremediation | Use of plants to remove, contain, or render harmless environmental contaminants. nih.gov | Identification of plant species that can effectively accumulate and detoxify this compound. |

| Chemical Oxidation | Use of chemical oxidants to destroy the contaminant. nih.gov | Optimization of reaction conditions and assessment of potential byproduct formation. |

| Soil Washing | A process in which contaminated soil is excavated and washed with a liquid solution to remove contaminants. nih.gov | Development of more effective and environmentally friendly washing solutions. |

Q & A

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Mid-IR matrix isolation spectroscopy (e.g., argon matrices at 14K) paired with DFT calculations (B3LYP functional) provides accurate vibrational mode assignments. Fluorescence spectroscopy (excitation: 300–364 nm; emission: 371–467 nm) is used to study electronic transitions, with solvent polarity effects quantified via emission intensity ratios .

Q. How can researchers monitor occupational exposure to this compound?

- Methodology : Airborne concentrations should be measured using HEPA-filtered vacuum systems. Regular medical surveillance (e.g., symptom history, lung function tests) is advised, as no specific biomarker exists. Compliance with OSHA standards (29 CFR 1910.1020) for exposure records is mandatory .

Advanced Research Questions

Q. How do solvent polarity and acidity influence the fluorescence emission of this compound?

- Methodology : Conduct fluorescence titration experiments in solvents of varying polarity (e.g., hexane to ethanol). Measure emission intensity ratios (e.g., Band I/Band II) to quantify solvent effects. Acidic conditions may protonate nitrogen sites, altering conjugation; use UV-vis and fluorescence quenching assays with nitromethane to assess electron-accepting behavior .

Q. What computational strategies resolve discrepancies between experimental and theoretical spectra?

- Methodology : Optimize DFT functionals (e.g., B3LYP with dispersion corrections) to improve agreement with experimental IR bands. Compare computed vs. observed spectra for cation/anion forms, adjusting basis sets (e.g., 6-311++G**) and scaling factors. Use Cartesian coordinates from crystallographic data (CCDC codes) for geometry validation .

Q. How can researchers design in vivo models to evaluate the carcinogenicity of this compound?

- Methodology : Administer the compound via oral gavage or dermal exposure in murine models (e.g., mice). Monitor for hepatomas and lung adenomas over 6–12 months. Compare tumor incidence to controls and validate via histopathology. Cross-reference with IARC protocols for polycyclic aromatics .

Q. What are the challenges in detecting this compound in environmental samples?

- Methodology : Use laser-induced fluorescence (LIF) with calibration curves (0.000005–0.001 g·g⁻¹) for soil analysis. Overcome matrix interference by coupling with HPLC-fluorescence detectors. Validate recovery rates via spiked samples and compare with anthracene detection frameworks .

Q. How does nitrogen substitution alter the electronic properties of benz(a)anthracene derivatives?

- Methodology : Perform cyclic voltammetry to measure redox potentials, comparing this compound with non-azinated analogs. Use TD-DFT to calculate HOMO-LUMO gaps and electron affinity. Experimental validation via UV-photoemission spectroscopy .

Contradictions and Data Gaps

- Fluorescence Quenching : notes quenching in polar solvents, while reports stable emission ratios for some PANHs. Resolve by testing this compound-specific behavior across solvent libraries.

- Carcinogenicity : While benz(a)anthracene is IARC-classified, 1-aza derivatives lack comprehensive toxicological data. Prioritize Ames tests and epigenetic studies to fill gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.